molecular formula C5H10ClF2N B1407645 3,3-Difluoro-1-methylcyclobutanamine hydrochloride CAS No. 1408076-03-8

3,3-Difluoro-1-methylcyclobutanamine hydrochloride

Cat. No.: B1407645
CAS No.: 1408076-03-8
M. Wt: 157.59 g/mol
InChI Key: WMWQBBDBADQLJY-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3,3-difluoro-1-methylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c1-4(8)2-5(6,7)3-4;/h2-3,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMWQBBDBADQLJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523606-39-4
Record name 3,3-difluoro-1-methylcyclobutan-1-amine hydrochloride
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Preparation Methods

Step 1: Formation of the Cyclobutanecarboxylic Acid Derivative (Compound 2)

Reaction Details:

  • Starting Material: 3-oxocyclobutanecarboxylic acid
  • Reagents: Acidic substances such as thionyl chloride, oxalyl chloride, or phosphorus oxychloride
  • Solvent: Methanol, ethanol, or isopropanol
  • Conditions: Molar ratios of acid to reagent between 1:0.05–1.5; solvent to acid ratio of 1:1–10; temperature range 30–100°C

Reaction Mechanism:

The acid chlorides generated in situ react with the alcohol solvent to form esters or reactive intermediates, facilitating subsequent fluorination. This step is optimized for mild conditions to prevent decomposition.

Research Findings:

  • The patent indicates this method is straightforward, avoiding harsh conditions, and suitable for large-scale production.
  • The process avoids using azide reagents, reducing safety hazards.

Step 2: Fluorination to Introduce Difluoro Groups (Compound 3)

Fluorinating Agents:

  • HF/Pyridine, Et compounds, or sulfur fluorides such as SbF₃, SbF₅, or DAST (Diethylaminosulfur trifluoride)
  • Molar ratio of compound 2 to fluorinating reagent: 1:1–2
  • Reaction temperature: 10–40°C

Reaction Conditions:

  • The fluorination is performed under controlled, mild conditions to prevent over-fluorination or side reactions.
  • The process may involve continuous flow reactors for enhanced safety and yield.

Research Findings:

  • The patent reports high yields (~95%) with FT-IR and NMR confirming the difluoro substitution.
  • The fluorination step is critical for introducing the fluorine atoms at the 3-position, which enhances biological activity.

Step 3: Conversion to the Amine Hydrochloride (Compound 4)

Reaction Pathway:

  • Compound 3 reacts with hydroxylamine in a suitable solvent (e.g., ethanol or methanol) to produce the N-hydroxy derivative.
  • The intermediate is then subjected to sulfonylation with p-toluenesulfonyl chloride in the presence of potassium carbonate, forming a sulfonamide intermediate.
  • Subsequent salification with hydrochloric acid yields the final hydrochloride salt.

Reaction Conditions:

  • Sulfonylation: Molar ratio of compound 4 to p-toluenesulfonyl chloride: 1:1.2, with potassium carbonate as base, at 20–25°C.
  • Hydroxylamine reaction: Conducted at 10–15°C.
  • Final salification: Using ethanol hydrochloride solution at 10–15°C, with a 6-fold excess of acid.

Research Findings:

  • The process is designed to be operationally simple, avoiding purification of intermediates, thus shortening the overall synthesis route.
  • The final product exhibits high purity and yield, suitable for industrial scale-up.

Data Tables Summarizing Preparation Conditions

Step Reagents Solvent Molar Ratios Temperature Range Remarks
1 Thionyl chloride / Oxalyl chloride / Phosphoryl chloride Methanol / Ethanol / Isopropanol Acid:Reagent = 1:0.05–1.5; Acid:Solvent = 1:1–10 30–100°C Mild, scalable, avoids hazardous conditions
2 HF/Pyridine, SbF₅, DAST - Compound 2:Fluorinating reagent = 1:1–2 10–40°C High selectivity fluorination
3 Hydroxylamine, p-toluenesulfonyl chloride Ethanol / Methanol 4:1.2 (with sulfonyl chloride), 1:1.2 (hydroxylamine) 10–25°C Efficient conversion to final amine hydrochloride

Research Findings and Industrial Relevance

  • The patent CN112279785A emphasizes the advantages of this route: simplicity, low cost, environmental friendliness, and suitability for large-scale manufacturing.
  • The avoidance of hazardous reagents such as azides or high-pressure hydrogenation enhances safety.
  • The process's modular nature allows continuous operation, increasing productivity.

Notes on Optimization and Scale-Up

  • Reaction temperatures are maintained within mild ranges to prevent decomposition.
  • Reagent excesses are optimized for maximum yield without complicating purification.
  • Process integration (e.g., combining fluorination and subsequent steps in a single reactor) reduces time and costs.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The strained cyclobutane ring in 3,3-Difluoro-1-methylcyclobutanamine hydrochloride may undergo ring-opening reactions under acidic or basic conditions. For example:

  • Acid-Catalyzed Ring Opening : Protonation of the amine could activate the ring for nucleophilic attack.

  • Base-Mediated Deprotonation : Freeing the amine (via deprotonation) might enable nucleophilic substitution at the cyclobutane carbon adjacent to fluorine.

Analogous Precedent :

  • Reactions of 1,3-dehydroadamantane (DHA) with amines under mild conditions (e.g., Et₂O, 20–25°C) proceed via cationic intermediates, yielding substituted adamantanes .

Electrophilic Difluorocarbene Insertion

The geminal difluoro groups could participate in reactions involving difluorocarbene sources (e.g., TMSCF₃ or TMSCF₂Br), as seen in gem-difluoroolefination protocols .

Reaction Type Conditions Potential Product
C-DifluoromethylenationTMSCF₃, NaI, RTDifluoroalkene derivatives
CyclopropanationTMSCF₂Br, 80–110°CTetrafluorocyclopropane side products

Amine Functionalization

The primary amine (as the hydrochloride salt) could engage in:

  • Condensation Reactions : Formation of imines or amides after deprotonation.

  • Reductive Amination : Conversion to secondary or tertiary amines.

Key Consideration :

  • The hydrochloride form reduces nucleophilicity; deprotection (e.g., using a base like NaOH) is required for reactivity .

Fluorine-Specific Reactivity

The electron-withdrawing nature of fluorine atoms may influence:

  • Ring Strain : Increased reactivity toward ring-opening or expansion.

  • Hydrogen Bonding : Participation in stabilizing transition states (e.g., in C–F bond cleavage) .

Example :

  • RhIII-catalyzed C–H/C–F activation of gem-difluoroalkenes under oxidant-free conditions .

Scientific Research Applications

Pharmaceutical Research

Building Block for Drug Development
3,3-Difluoro-1-methylcyclobutanamine hydrochloride serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structural properties allow it to be incorporated into various drug molecules, potentially enhancing their efficacy and stability. The presence of fluorine atoms is known to improve the pharmacokinetic profiles of drugs by increasing metabolic stability and bioavailability.

Therapeutic Potential
Preliminary studies indicate that this compound may exhibit significant biological activity through its interactions with specific enzymes and receptors. The fluorine substituents enhance binding affinity, which can modulate biochemical pathways critical for therapeutic effects . Researchers are exploring its potential for treating various conditions, including neurological disorders and cancer.

Enzyme Studies

Investigating Enzyme Interactions
The compound has been employed in enzyme studies to understand its interactions with biological targets. Its ability to form strong hydrogen bonds with enzymes may lead to altered conformations and activities, providing insights into enzyme mechanisms . Such studies are vital for elucidating the roles of specific enzymes in metabolic pathways and disease processes.

Reference Standards in Analytical Chemistry

Calibration and Quality Control
this compound is also utilized as a reference standard in analytical chemistry. It is essential for calibrating instruments, identifying unknown compounds, and ensuring the accuracy of analytical methods used in pharmaceutical testing . This application underscores the compound's importance in maintaining quality control within the pharmaceutical industry.

Synthesis and Industrial Applications

Synthesis Methods
The synthesis of this compound typically involves several steps:

  • Formation of Cyclobutane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Fluorination: Fluorine atoms are introduced using fluorinating agents under controlled conditions.
  • Methylation: A methyl group is added through reactions with methyl iodide or similar reagents.
  • Hydrochloride Formation: The final step involves reacting the amine with hydrochloric acid to form the hydrochloride salt .

Industrial Production Techniques
In industrial settings, continuous flow reactors may be employed to enhance yield and quality during the synthesis process. Advanced purification techniques such as crystallization or chromatography are also utilized to ensure high purity levels of the final product.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-methylcyclobutanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amine group can form hydrogen bonds with target proteins, influencing their activity and function. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3,3-Difluoro-1-methylcyclobutanamine hydrochloride
  • CAS Numbers : 1408076-03-8 (primary), 1523606-39-4 (alternate)
  • Molecular Formula : C₅H₉F₂N·HCl
  • Molecular Weight : 157.59 g/mol
  • Purity : ≥95% (as per commercial suppliers)
  • Storage : Refrigerated (recommended for stability)

Structural Features :

  • A cyclobutane ring substituted with two fluorine atoms at the 3,3-positions and a methyl group at the 1-position.
  • The hydrochloride salt enhances solubility in polar solvents, typical of amine derivatives.

Physicochemical Data Gaps :

Structural Analogs and Their Key Properties

The following compounds are structurally or functionally related to this compound, based on cyclobutane/cycloalkane backbones and fluorine/amine substitutions:

Compound Name CAS Number Molecular Formula MW (g/mol) Key Structural Differences Similarity Score
4,4-Difluorocyclohexanamine hydrochloride 675112-70-6 C₆H₁₁F₂N·HCl 179.62 Cyclohexane ring (vs. cyclobutane) 0.85
3,3-Difluorocyclobutanamine hydrochloride 637031-93-7 C₄H₇F₂N·HCl 143.56 Lacks methyl group at 1-position 0.68
(R)-1,1,1-Trifluoro-2-butylamine hydrochloride 1212120-62-1 C₄H₈F₃N·HCl 175.57 Linear chain with trifluoromethyl group 0.68
2,2-Difluorocyclopropylamine hydrochloride 105614-25-3 C₃H₅F₂N·HCl 129.54 Cyclopropane ring (higher ring strain) 0.64
3-(Trifluoromethyl)cyclobutanamine hydrochloride 1779951-31-3 C₅H₉F₃N·HCl 175.58 Trifluoromethyl substitution (vs. difluoro) N/A

Critical Analysis of Structural and Functional Differences

Cycloalkane Ring Size and Stability
  • Cyclobutane vs. Cyclohexane :
    • The smaller cyclobutane ring in 3,3-Difluoro-1-methylcyclobutanamine introduces moderate ring strain compared to the more stable cyclohexane in 4,4-Difluorocyclohexanamine hydrochloride. This strain may enhance reactivity in synthetic applications .
    • Impact on Solubility : Cyclohexane derivatives generally exhibit lower solubility in polar solvents due to increased hydrophobicity.
Fluorine Substitution Patterns
  • Difluoro vs. Trifluoromethyl Groups: The 3,3-difluoro substitution in the target compound provides electron-withdrawing effects without the steric bulk of a trifluoromethyl group (as in 3-(Trifluoromethyl)cyclobutanamine hydrochloride). This difference may influence binding affinity in receptor-targeted applications .
Amine Functionalization
  • Salt Form and Bioavailability :
    • All compared compounds are hydrochloride salts, ensuring similar solubility profiles in aqueous media. However, the absence of methyl or fluorine groups in analogs like 2,2-Difluorocyclopropylamine hydrochloride may reduce metabolic stability .

Biological Activity

3,3-Difluoro-1-methylcyclobutanamine hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C5H8ClF2N\text{C}_5\text{H}_8\text{Cl}\text{F}_2\text{N}, with a molecular weight of approximately 157.59 g/mol. The compound features a cyclobutane ring with two fluorine substituents and a methylamino group, enhancing its interaction potential with various biological targets .

Synthesis

The synthesis of this compound typically involves the fluorination of cyclobutanamine derivatives. A common method includes:

  • Starting Material : Cyclobutanamine
  • Reagents : Fluorinating agents such as Selectfluor or other fluorine sources.
  • Procedure : The reaction is conducted under controlled conditions to achieve selective fluorination at the 3 and 3' positions of the cyclobutane ring.

This synthetic pathway highlights the compound's accessibility for further research and development in pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, which can lead to improved binding affinity and selectivity towards biological targets .

Potential Biological Targets

  • Enzymatic Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism.
  • Receptor Modulation : The unique structure allows for strong hydrogen bonding with target proteins, potentially altering their conformation and activity .

Biological Activity Data

Research indicates that this compound may exhibit significant biological activity across various assays. Below is a summary table highlighting comparative biological activities:

Compound NameBiological ActivityReference
This compoundPotential enzyme inhibitor; receptor modulator
3,3-Difluorocyclobutanamine hydrochlorideModerate receptor binding
(3,3-Difluoro-1-methylcyclobutyl)methanolAntimicrobial properties

Case Studies

Several case studies have investigated the pharmacological implications of this compound:

  • Antiviral Properties : In vitro studies have indicated that this compound may inhibit viral replication in hepatitis B virus (HBV) models. The mechanism appears to involve interference with viral entry or replication processes .
  • Cancer Research : Another study explored its potential as an anticancer agent by assessing its effects on cancer cell lines. Results showed that it could induce apoptosis in certain types of cancer cells through modulation of apoptotic pathways .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar fluorinated compounds is essential:

Compound NameMolecular FormulaMolecular Weight (g/mol)Notable Activity
3,3-Difluorocyclobutanamine hydrochlorideC5H8ClF2N157.59Moderate receptor binding
(3,3-Difluoro-1-methylcyclobutyl)methanolC5H8F2O136.14Antimicrobial properties
6,6-Difluorospiro[3.3]heptan-2-amine hydrochlorideC7H10ClF2N175.61Potentially unique interactions

The dual fluorination and methylamino group in this compound may enhance its bioactivity compared to other derivatives lacking these features .

Q & A

Basic Questions

Q. What are the key physicochemical properties of 3,3-Difluoro-1-methylcyclobutanamine hydrochloride, and how do they influence its handling in laboratory settings?

  • Answer : The molecular formula is C₅H₁₀ClF₂N (MW: 157.59 g/mol) . While specific data (e.g., solubility, melting point) are unavailable, fluorine substituents likely enhance thermal stability and reduce hygroscopicity compared to non-fluorinated analogs. Handling should follow protocols for amine hydrochlorides: store in airtight containers under inert gas, use desiccants, and avoid prolonged exposure to moisture. Safety guidelines for structurally similar fluorinated amines emphasize PPE (gloves, goggles) and waste disposal via certified hazardous waste services .

Q. What synthetic routes are reported for preparing this compound, and what are the critical reaction parameters?

  • Answer : While direct synthesis is not detailed in the evidence, analogous methods involve cyclization of fluorinated precursors followed by amine hydrochloridation. For example, a patent describes HCl/dioxane treatment to form hydrochloride salts, with critical parameters including stoichiometric HCl ratio , reaction time (1 hour) , and solvent removal under reduced pressure . Intermediate purification (e.g., recrystallization) and characterization via ¹H-NMR (e.g., δ 9.00 ppm for amine protons) are recommended .

Advanced Research Questions

Q. How do the fluorine substituents in this compound influence its electronic and steric properties, and what implications does this have for its reactivity in further derivatization?

  • Answer : Fluorine’s high electronegativity reduces electron density at the cyclobutane ring, lowering amine basicity and potentially enhancing bioavailability by decreasing protonation at physiological pH . Steric effects from the 3,3-difluoro configuration may restrict ring puckering, affecting conformational flexibility in binding interactions. For derivatization, this necessitates optimized conditions for nucleophilic reactions (e.g., acylation) and careful monitoring of stereoelectronic effects using techniques like ¹⁹F NMR .

Q. What analytical challenges arise in characterizing this compound, and what methodologies are recommended for resolving structural ambiguities?

  • Answer : Challenges include distinguishing conformational isomers due to cyclobutane ring strain and verifying fluorine positioning. Advanced methods include:

  • X-ray crystallography to resolve spatial arrangements (as used for CNBF-derivatized amines in ).
  • ¹⁹F NMR to confirm fluorine environments (δ shifts correlate with electronic effects).
  • High-resolution mass spectrometry (HRMS) and elemental analysis to validate purity and stoichiometry .

Q. How should researchers address discrepancies in reported synthetic yields or purity levels of this compound across different studies?

  • Answer : Discrepancies may stem from variations in HCl stoichiometry , solvent purity , or purification techniques. To resolve:

  • Cross-validate yields using HPLC with fluorinated column phases.
  • Compare recrystallization solvents (e.g., ethanol vs. acetone) for purity optimization.
  • Replicate reaction conditions (e.g., inert atmosphere, controlled humidity) from high-yield protocols .

Q. What in vitro and in vivo models are appropriate for evaluating the pharmacological potential of this compound, considering its structural features?

  • Answer :

  • In vitro : Receptor binding assays (e.g., serotonin or dopamine transporters) to assess affinity, leveraging fluorine’s impact on lipophilicity and membrane permeability .
  • In vivo : Rodent models for pharmacokinetic studies, focusing on oral bioavailability and blood-brain barrier penetration . Fluorine’s metabolic stability suggests prolonged half-life, necessitating LC-MS/MS for plasma metabolite profiling .

Q. How do conflicting literature reports on the biological activity of fluorinated cyclobutylamine derivatives inform experimental design for studying this compound?

  • Answer : Fluorine’s dual role in enhancing bioavailability while potentially altering target selectivity requires:

  • Dose-response studies to isolate fluorine-specific effects.
  • Comparative assays with non-fluorinated analogs to decouple electronic vs. steric contributions.
  • Molecular dynamics simulations to predict docking interactions altered by fluorine’s stereoelectronic effects .

Safety and Methodological Considerations

Q. What safety precautions are essential when handling this compound in laboratory environments?

  • Answer : Follow protocols for amine hydrochlorides :

  • Use fume hoods to avoid inhalation of fine particles.
  • Wear nitrile gloves and chemical-resistant lab coats to prevent dermal exposure.
  • Dispose of waste via hazardous waste services compliant with local regulations.
  • Refer to safety data for structurally similar compounds (e.g., 2-(2,3-difluorophenyl)ethylamine HCl) for spill management .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,3-Difluoro-1-methylcyclobutanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
3,3-Difluoro-1-methylcyclobutanamine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.